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Introduction

The ATP-binding cassette transporter A1 (ABCAL1) is a crucial membrane transporter that
facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins,
primarily apolipoprotein A-I (apoA-I).[1][2] This process is the initial and rate-limiting step in
reverse cholesterol transport (RCT) and the formation of high-density lipoprotein (HDL).[1][2]
Mutations in the ABCAL gene in humans lead to Tangier disease, a rare autosomal recessive
disorder characterized by a near absence of plasma HDL, accumulation of cholesteryl esters in
the reticuloendothelial system, and an increased risk of cardiovascular disease.[3][4][5]

The development of ABCAL knockout (KO) mouse models has been instrumental in elucidating
the in vivo functions of ABCAL in lipid metabolism, atherosclerosis, and inflammation.[5][6]
These models largely replicate the phenotype of human Tangier disease and serve as an
invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel
therapeutic strategies aimed at modulating the RCT pathway.[5][6] This guide provides a
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comprehensive overview of the ABCAL1 KO mouse model, detailing its phenotype, key
experimental protocols, and the associated signaling pathways.

Generation of ABCA1 Knockout Mouse Models

Several distinct strains of ABCA1-deficient mice have been generated via homologous
recombination. The two most prominent models were developed by:

¢ McNeish et al.: A targeting construct was used to replace exons 17 to 22, which encode the
first nucleotide-binding fold of ABCAL. The targeted embryonic stem cells were from the
DBA/1J strain, microinjected into C57BL/6 blastocysts, and the resulting chimeras were
back-crossed to DBA/1J mice.[6][7]

o Christiansen-Weber et al.: An 8.5-kb DNA fragment containing exons 18 to 22 was used to
create the knockout construct, disrupting the 3' exons. This targeting was performed in E14
embryonic stem cells, establishing the model on a pure C57BL/6 background.[6]

It is critical to note that the genetic background of the mice significantly influences the resulting
phenotype, particularly concerning the extent of lipid accumulation and atherosclerosis
development.[6][8]

Phenotypic Characteristics of ABCA1 KO Mice

The absence of a functional ABCA1 protein results in a complex, multi-systemic phenotype.

Plasma Lipoprotein Profile

The most striking and consistent phenotype across all ABCA1 KO strains is the severe
dyslipidemia, mirroring Tangier disease.[6][7][8] Homozygous knockout mice exhibit a virtual
absence of HDL cholesterol.
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Change vs. Mouse Strain /
Parameter Genotype . Reference
Wild-Type (WT) Background

HDL-Cholesterol ~ ABCA1-/- >99% decrease DBA/1J [7]
ABCA1+/- ~50% decrease C57BL/6 [8]
Apolipoprotein A-

ABCA1l-/- >99% decrease DBA/1J [7]
| (apoA-I)
Total Plasma

ABCALl-/- ~70% decrease DBA/1J [7]
Cholesterol

Significantly
ABCA1-/- C57BL/6 [8]

reduced
LDL-Cholesterol ABCAL1-/- ~70% decrease DBA/1J [7]
Apolipoprotein B

ABCALl-/- ~20% decrease DBA/1J [7]

(apoB)

Macrophage Function and Foam Cell Formation

ABCAL1 is highly expressed in macrophages and is critical for preventing the accumulation of
excess cholesterol.[4][9]

o Cholesterol Efflux: Macrophages from ABCA1 KO mice show a severe impairment in their
ability to efflux cholesterol to apoA-1.[10][11] Cholesterol efflux to whole serum is also
reduced by approximately 40%.[10]

o Foam Cell Formation: The inability to efflux cholesterol leads to massive lipid accumulation,
transforming macrophages into foam cells.[6] This occurs predominantly in tissues with high
cell turnover and large macrophage populations, such as the liver, thymus, testes, and
spleen.[6][8]

 Inflammation: ABCAL deficiency in macrophages enhances pro-inflammatory responses.[11]
When challenged with lipopolysaccharide (LPS), macrophages from ABCA1 KO mice exhibit
increased expression of pro-inflammatory cytokines, driven by enhanced activation of NF-kB
and MAPK signaling pathways.[11]
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Parameter Genotype Finding Condition Reference
) 732 ug CE/mg
Peritoneal ) N ]
Myeloid-specific protein (KO) vs. 16 weeks
Macrophage o [9]
ABCA1 KO 9 ug CE/mg atherogenic diet
Cholesterol _
protein (Control)
o ABCA1/ABCG1
Lipid-laden 24.1% (dKO) vs. Western-type
dKO (BM [12]

Peritoneal Cells

Transplant)

0.58% (WT)

diet

Atherosclerosis

The effect of global ABCAL knockout on atherosclerosis is complex and highly dependent on

the genetic background and the specific atherosclerosis model used (e.g., crossing with
LDLR-/- or ApoE-/- mice).

e Global KO: On its own, a global ABCA1 knockout does not consistently lead to increased

atherosclerosis, which was initially surprising given the absence of HDL.[3][6] This paradox is

partly explained by the concomitant and significant reduction in atherogenic apoB-containing
lipoproteins (VLDL and LDL).[3][13]

» Macrophage-Specific Deletion: Studies using bone marrow transplantation to create mice

with ABCA1-deficient leukocytes (macrophages) in an atherogenic background (LDLR-/-)

provide more direct evidence. These chimeras develop significantly larger and more

advanced atherosclerotic lesions compared to controls, demonstrating that macrophage-

specific ABCAL is protective against atherosclerosis.[4]

© 2026 BenchChem. All rights reserved.

4/16

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4140956/
https://www.ahajournals.org/doi/10.1161/atvbaha.107.156935
https://www.jci.org/articles/view/33372
https://www.ahajournals.org/doi/10.1161/01.atv.0000054661.21499.fb
https://www.jci.org/articles/view/33372
https://www.jci.org/articles/view/16391
https://www.pnas.org/doi/10.1073/pnas.092327399
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ke
Atherosclerosi o .
Model ABCAL1 Status Confounding Reference
s Outcome
Factor
ABCAL1-/- on No increase in Reduced apoB
Global Knockout ] ) ) [6]
DBA/1J lesions lipoproteins
ABCA1-/- x o
No significant Reduced apoB
ApoE-/- or Global Knockout ] ) ] [6][13]
increase lipoproteins
LDLR-/-
Significant
ABCALl-/- BM Leukocyte- ) ) ) Plasma HDL
) N increase in lesion [4]
into LDLR-/- specific knockout levels unaffected
area
Myeloid-specific Minimal impact )
) N Paradoxical
ABCA1 KO on Myeloid-specific on )
] ] decrease in [9]
LDLR-/- knockout early/intermediat
, VLDL/LDL
background e lesions

Tissue-Specific and Other Phenotypes

e Reproduction and Development: Homozygous ABCA1 KO females are often unable to
produce litters due to severe placental malformation.[7][8] Homozygous pups also have a
higher rate of perinatal lethality.[6][7]

o Steroidogenic Tissues: ABCA1 KO mice show reduced cholesteryl ester storage in the
adrenal glands and ovaries, similar to ApoA-I and SR-BI knockout models, suggesting
impaired steroidogenesis.[6][8]

» Liver and Spleen: Lipid deposition is heavily observed in the liver, and splenomegaly can
occur in some models.[6][8]

o Testes: In addition to lipid deposition in Leydig cells (also seen in WT mice), ABCA1 KO mice
show lipid accumulation in Sertoli cells.[8]

» Brain and Cognition: Brain-specific knockout of ABCAL1 reduces brain cholesterol content,
alters neuronal structure, and leads to motor and sensorimotor behavioral changes.[14] In
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mouse models of Alzheimer's disease (AD), ABCAL1 deficiency exacerbates amyloid
deposition and memory deficits, particularly in mice expressing the human APOE4 allele.[15]
[16]

Key Experimental Methodologies
Generation of Chimeric Mice via Bone Marrow
Transplantation

This protocol is used to assess the specific role of hematopoietic (e.g., macrophage) ABCAL in
atherosclerosis.

o Objective: To create a mouse model where only hematopoietic cells lack ABCA1, while all
other tissues are normal, within an atherosclerosis-prone (LDLR-/-) background.

o Materials:

o Donor mice: ABCA1-/- mice

[¢]

Control donor mice: ABCA1+/+ (wild-type) littermates

[e]

Recipient mice: LDLR-/- mice (8-10 weeks old)

(¢]

Acidified water (pH 2.5-3.0) with neomycin sulfate

[¢]

Radiation source (e.g., X-ray irradiator)
e Procedure:

o Recipient Preparation: Recipient LDLR-/- mice are lethally irradiated (e.g., two doses of
500 rads, 4 hours apart) to ablate their native bone marrow. For one week prior to and two
weeks after irradiation, mice are given antibiotic water to prevent infection.

o Donor Cell Isolation: Donor ABCA1-/- and ABCA1+/+ mice are euthanized. The femurs
and tibias are flushed with sterile saline or media to collect bone marrow cells.

o Transplantation: A suspension of 5 x 10% bone marrow cells is injected into the tail vein of
each irradiated recipient mouse.
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o Recovery and Diet: Mice are allowed to recover for 4-6 weeks to allow for hematopoietic
reconstitution. They are then placed on an atherogenic (Western-type) diet for a specified
period (e.g., 10-24 weeks) to induce lesion development.

o Confirmation of Chimerism: Successful reconstitution is confirmed by PCR genotyping of
DNA isolated from peripheral blood or bone marrow to detect the wild-type and/or
knockout ABCAL allele.[4]

Macrophage Cholesterol Efflux Assay

This in vitro assay quantifies the ability of macrophages to efflux cholesterol to specific
acceptors like apoA-I.

o Objective: To measure the rate of cholesterol movement from macrophages to extracellular
acceptors.

o Materials:

o Peritoneal or bone marrow-derived macrophages (BMDMs) from ABCA1-/- and WT mice.

o

[3H]-cholesterol.

[e]

Bovine Serum Albumin (BSA).

o

Apolipoprotein A-I (apoA-I) or other acceptors (e.g., whole serum, HDL).

Scintillation fluid and counter.

[¢]

e Procedure:

o Macrophage Isolation: Harvest peritoneal macrophages via lavage or differentiate BMDMs
from bone marrow aspirates. Plate cells in culture wells.

o Cholesterol Loading: Incubate macrophages with medium containing [3H]-cholesterol and
an ACAT inhibitor (to prevent esterification) for 24-48 hours to label the cellular cholesterol

pools.

© 2026 BenchChem. All rights reserved. 7/16 Tech Support


https://www.pnas.org/doi/10.1073/pnas.092327399
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Equilibration: Wash the cells and incubate in serum-free medium with BSA for a defined
period (e.g., 1-6 hours) to allow for equilibration.

o Efflux: Replace the medium with fresh serum-free medium containing the cholesterol
acceptor of interest (e.g., 10 pg/mL apoA-I). Incubate for 4-24 hours.

o Quantification:
» Collect the supernatant (containing effluxed [3H]-cholesterol).

» Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining intracellular [3H]-
cholesterol.

» Measure the radioactivity in both fractions using a scintillation counter.

o Calculation: Percent efflux is calculated as: (dpm in medium) / (dpm in medium + dpm in
cells) * 100.[10]

Quantification of Atherosclerotic Lesions

o Objective: To measure the size and composition of atherosclerotic plaques in the aorta.
e Procedure:

o Tissue Harvest: After the dietary intervention, mice are euthanized and perfused with
saline followed by a fixative (e.g., 4% paraformaldehyde). The heart and aorta are
dissected.

o Aortic Root Analysis: The upper portion of the heart and the aortic root are embedded in
OCT compound and frozen. Serial cryosections (e.g., 10 um thick) are cut through the
aortic root.

o Staining:

» Lesion Area: Sections are stained with Oil Red O, which stains neutral lipids (cholesteryl
esters) red, to visualize the plaque area.
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= Composition: Adjacent sections can be stained using immunohistochemistry for
macrophages (e.g., anti-CD68), T-cells (e.g., anti-CD3), or with Masson's Trichrome to
stain for collagen (fibrous cap).[4][9]

o Image Analysis: Stained sections are imaged, and the total vessel area and lesion area
are quantified using image analysis software (e.g., ImageJ). The lesion size is often
reported as the average area across multiple sections.[9][17]

Signaling Pathways and Logical Relationships

ABCAL is not merely a passive transporter; its interaction with apolipoproteins triggers
intracellular signaling cascades that modulate its function and cellular inflammatory status.[1]
[18][19]

ApoA-I Induced Signaling for Lipid Efflux

The binding of apoA-I to ABCAL initiates several pathways. One key pathway involves the
activation of Protein Kinase A (PKA).
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Caption: ApoA-I binding to ABCAL1 activates PKA, which phosphorylates ABCA1 to promote
lipid efflux.

Another critical pathway involves Janus Kinase 2 (JAK2), which is implicated in both lipid efflux
and the anti-inflammatory properties of ABCA1.[18][19]
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Caption: The ABCA1-ApoA-I interaction activates the JAK2/STAT3 pathway, regulating both
efflux and inflammation.
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Transcriptional Regulation of ABCA1

ABCA1 expression is tightly controlled by intracellular cholesterol levels through the Liver X
Receptor (LXR) and Retinoid X Receptor (RXR) nuclear receptor pathway.
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Caption: High cellular cholesterol activates LXR/RXR, which drives ABCAL gene transcription.

Inflammatory Signaling in ABCA1 Deficiency
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The absence of ABCAL leads to an accumulation of free cholesterol in the macrophage plasma
membrane, which enhances inflammatory signaling.
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Caption: ABCA1 deficiency promotes inflammation by enhancing MyD88-dependent signaling
via membrane cholesterol.

Conclusion

The ABCA1 knockout mouse model has been pivotal in confirming the central role of ABCAL in
HDL metabolism and reverse cholesterol transport. It accurately models many key aspects of
human Tangier disease, including the characteristic lipid profile and macrophage foam cell
accumulation. While the direct impact on atherosclerosis in global knockout models is
confounded by altered lipoprotein levels, macrophage-specific deletion models have definitively
shown that ABCA1 in hematopoietic cells is atheroprotective. Furthermore, these models have
uncovered diverse roles for ABCAL in inflammation, reproduction, and neurobiology. The
ABCA1 KO mouse remains an essential and powerful tool for dissecting the complex biology of
lipid trafficking and for the development of novel therapeutics targeting cardiovascular and
neurological diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/product/b15602582?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

